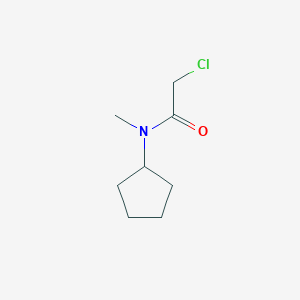

2-chloro-N-cyclopentyl-N-methylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-cyclopentyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c1-10(8(11)6-9)7-4-2-3-5-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLXISIEJGSQLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCC1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro N Cyclopentyl N Methylacetamide

Direct Amidation Strategies

Direct amidation strategies represent the most straightforward approach to constructing 2-chloro-N-cyclopentyl-N-methylacetamide. These methods involve forming the amide bond between the N-cyclopentyl-N-methylamine precursor and a chloroacetyl moiety.

Reaction of Chloroacetyl Chloride with N-Cyclopentyl-N-methylamine

The most common and industrially scalable method for synthesizing N-substituted chloroacetamides is the acylation of a secondary amine with chloroacetyl chloride. researchgate.netresearchgate.net This reaction, an example of nucleophilic acyl substitution, involves the attack of the nucleophilic secondary amine, N-cyclopentyl-N-methylamine, on the highly electrophilic carbonyl carbon of chloroacetyl chloride.

The reaction is typically performed in an aprotic solvent, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724), to prevent hydrolysis of the acid chloride. researchgate.netguidechem.com A crucial component of this synthesis is the inclusion of a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. fishersci.it Common bases include tertiary amines like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), which act as acid scavengers without competing in the nucleophilic attack. researchgate.net The reaction is often conducted at reduced temperatures (e.g., 0 °C) to control its exothermic nature and minimize potential side reactions. guidechem.comerciyes.edu.tr

Table 1: Typical Reaction Parameters for Direct Acylation

| Parameter | Value/Condition | Purpose |

| Amine | N-Cyclopentyl-N-methylamine | Nucleophile |

| Acylating Agent | Chloroacetyl Chloride | Electrophile |

| Solvent | Dichloromethane (DCM), THF | Aprotic medium |

| Base | Triethylamine (TEA), DIPEA | HCl scavenger |

| Temperature | 0 °C to Room Temperature | Reaction control |

| Reaction Time | 1-6 hours | Varies with scale and temp. |

Coupling Reactions Involving Chloroacetic Acid Derivatives

An alternative to using the highly reactive chloroacetyl chloride is the direct coupling of chloroacetic acid with N-cyclopentyl-N-methylamine. This method avoids the use of an acid chloride but requires a coupling agent to activate the carboxylic acid. nih.gov

Common carbodiimide-based coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. fishersci.it These reagents react with chloroacetic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the desired amide bond. fishersci.it Uronium salt-based coupling agents like HATU or HBTU are also highly effective. These reactions are typically run in polar aprotic solvents like N,N-dimethylformamide (DMF) or DCM. fishersci.it While generally milder than the acid chloride method, this approach involves more complex reagents and can require more rigorous purification to remove byproducts derived from the coupling agent. nih.govresearchgate.net

Alternative Synthetic Routes to the this compound Backbone

Alternative strategies involve creating the central amide structure first, followed by the introduction of the key chlorine atom, or building upon a simpler, pre-existing amide.

Functionalization of Pre-existing Amide Structures

A plausible, though less direct, synthetic route involves the functionalization of a simpler amide precursor. Two potential pathways exist within this strategy:

N-methylation of 2-chloro-N-cyclopentylacetamide: This route begins with the synthesis of the secondary amide, 2-chloro-N-cyclopentylacetamide, via the reaction of cyclopentylamine (B150401) and chloroacetyl chloride. The subsequent step would involve a selective N-methylation of this secondary amide. This typically requires a strong base (e.g., sodium hydride) to deprotonate the amide nitrogen, followed by reaction with a methylating agent like methyl iodide.

N-cyclopentylation of 2-chloro-N-methylacetamide: Conversely, one could start with the commercially available 2-chloro-N-methylacetamide. guidechem.com This precursor would then be N-alkylated using a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base. This approach may present challenges in achieving selective N-alkylation without competing side reactions.

Chlorination at the α-Position of N-cyclopentyl-N-methylacetamide

This multi-step approach reverses the standard synthesis order by introducing the chlorine atom last. The first step is the synthesis of the non-chlorinated amide backbone, N-cyclopentyl-N-methylacetamide. This can be readily achieved by reacting N-cyclopentyl-N-methylamine with a standard acetylating agent like acetyl chloride or acetic anhydride.

The second step is the selective chlorination of the resulting amide at the alpha-carbon (the carbon adjacent to the carbonyl group). This can be accomplished using a suitable chlorinating agent. N-chlorosuccinimide (NCS) is a common reagent for the α-chlorination of carbonyl compounds. nih.gov The reaction is often initiated by radical initiators or light, or can proceed via an enolate intermediate under basic conditions. Another potential reagent for this transformation is sulfuryl chloride (SO₂Cl₂). This method's success depends on achieving high selectivity for the α-position without chlorinating other positions on the cyclopentyl ring.

Table 2: Comparison of Alternative Synthetic Routes

| Route | Precursor 1 | Precursor 2 | Key Transformation |

| 2.2.1 (Path 1) | 2-chloro-N-cyclopentylacetamide | Methyl Iodide | N-Methylation |

| 2.2.1 (Path 2) | 2-chloro-N-methylacetamide | Cyclopentyl Bromide | N-Cyclopentylation |

| 2.2.2 | N-cyclopentyl-N-methylacetamide | NCS or SO₂Cl₂ | α-Chlorination |

Optimization of Synthetic Pathways

Optimizing the synthesis of this compound, particularly via the direct acylation route (Section 2.1.1), is critical for maximizing yield and purity while minimizing costs and reaction time. Key parameters for optimization include the choice of base, solvent, and reaction temperature.

For instance, while triethylamine is a standard base, stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to significantly increase the rate of amidation reactions involving chloroacetyl chloride. researchgate.net The choice of solvent can also influence reaction rates and ease of product isolation; THF has been demonstrated as an effective solvent for such reactions. researchgate.net Temperature control is vital; maintaining low temperatures during the addition of chloroacetyl chloride helps to suppress the formation of byproducts. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) allows for the determination of the optimal reaction time, preventing incomplete conversion or product degradation. ijpsr.info

Catalyst Systems for Enhanced Yield and Selectivity

The N-acylation of amines is a fundamental reaction that can be facilitated by various catalysts to enhance reaction rates and product yields. While the reaction between a secondary amine like N-cyclopentyl-N-methylamine and a reactive acylating agent such as chloroacetyl chloride can often proceed without a catalyst, particularly when an acid scavenger is used, the introduction of a catalyst can be beneficial under certain conditions.

Lewis acids are commonly explored as catalysts in acylation reactions. nih.gov For the synthesis of this compound, a Lewis acid could activate the chloroacetyl chloride, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the secondary amine. Examples of Lewis acids that have been studied in similar N-acylation reactions include aluminum(III) oxide and trimethylsilyl (B98337) iodide (TMSI). nih.gov The use of solid acid catalysts like alumina (B75360) can simplify product purification, as the catalyst can be removed by simple filtration. nih.gov

Metal hydrogen sulfates, such as Al(HSO₄)₃ and Zr(HSO₄)₄, have also been identified as effective acid catalysts for the N-acylation of various compounds under solvent-free conditions. researchgate.net These catalysts are noted for their high activity, which can lead to shorter reaction times and high product yields. The application of such catalysts could offer a more efficient and environmentally friendly route to this compound.

Below is an illustrative table showing the potential impact of different catalyst systems on the yield of a generic N-acylation reaction, based on findings from related syntheses.

| Catalyst System | Potential Role | Illustrative Yield (%) |

|---|---|---|

| None (with base) | Base acts as acid scavenger | 85-90 |

| Alumina (Al₂O₃) | Solid Lewis acid, activates acylating agent | ~92 |

| Trimethylsilyl iodide (TMSI) | Activates acylating agent | ~95 |

| Al(HSO₄)₃ | Solid acid catalyst | >95 |

Solvent Effects and Reaction Condition Tuning

The choice of solvent plays a critical role in the synthesis of this compound, as it can influence reaction rates, yields, and even the product distribution. The reaction involves a polar transition state, and the solvent's polarity can affect its stability.

In N-acylation reactions, a variety of solvents can be employed. A study on Ni-nanoparticles catalyzed acetylation found that reactions were faster in acetonitrile compared to other solvents like dichloromethane, chloroform, and tetrahydrofuran. researchgate.net In some cases, the nature of the solvent may not significantly influence the reaction, especially when highly reactive acylating agents are used. orientjchem.org However, solvent choice is crucial for controlling reaction temperature, ensuring homogeneity of the reaction mixture, and facilitating product isolation. For the reaction of N-cyclopentyl-N-methylamine with chloroacetyl chloride, an inert aprotic solvent such as dichloromethane or toluene (B28343) is often suitable. google.com

Reaction conditions such as temperature and reaction time must be carefully controlled. The acylation of amines with chloroacetyl chloride is typically an exothermic reaction. Therefore, the initial addition of the acylating agent is often carried out at a reduced temperature (e.g., 0-5 °C) to control the reaction rate and prevent the formation of byproducts. orgsyn.orgguidechem.com After the initial addition, the reaction may be allowed to warm to room temperature to ensure completion. ijpsr.info

The table below illustrates how different solvents can affect the outcome of N-acylation reactions based on general principles. researchgate.netnih.gov

| Solvent | Type | Potential Effect on Reaction Rate |

|---|---|---|

| Acetonitrile | Polar Aprotic | Fast |

| Dichloromethane (DCM) | Halogenated | Moderate to Fast |

| Toluene | Non-polar | Moderate |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Slow |

| Dioxane | Polar Aprotic (Ether) | Slow to Moderate |

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a larger, preparative scale introduces several challenges that must be addressed to ensure safety, efficiency, and consistent product quality. arborpharmchem.comlabmanager.com

One of the primary concerns during scale-up is heat management. labmanager.com The exothermic nature of the reaction between an amine and an acid chloride requires an efficient heat dissipation system in a large reactor to prevent thermal runaways, which could lead to side reactions or decomposition of the product. The rate of addition of chloroacetyl chloride must be carefully controlled, and the reactor must have adequate cooling capacity.

Mixing is another critical factor. arborpharmchem.com Inadequate mixing can lead to localized high concentrations of reactants, which can result in the formation of impurities. The stirring efficiency must be sufficient to maintain a homogeneous reaction mixture throughout the process.

The choice of materials for the reactor and associated equipment is also important. The reaction may produce hydrochloric acid as a byproduct, which is corrosive. Therefore, materials that are resistant to acid, such as glass-lined or specific alloy reactors, should be considered. arborpharmchem.com

Finally, the work-up and purification procedures must be adapted for a larger scale. Procedures that are simple on a lab scale, such as extraction with a separatory funnel, may need to be replaced with more robust industrial methods. Similarly, purification by column chromatography may not be feasible for large quantities, and alternative methods like crystallization or distillation should be developed. reddit.com

Chemical Reactivity and Transformation Pathways of 2 Chloro N Cyclopentyl N Methylacetamide

Nucleophilic Substitution Reactions at the α-Chloro Center

The chlorine atom at the α-position to the carbonyl group is a good leaving group, facilitating nucleophilic substitution reactions. This reactivity is central to the utility of α-chloroacetamides in synthetic chemistry.

2-chloro-N-cyclopentyl-N-methylacetamide is expected to react readily with a variety of heteroatom nucleophiles. The general mechanism involves the attack of the nucleophile on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. The chemical reactivity of N-substituted 2-chloroacetamides is well-documented, with the chlorine atom being easily replaced by oxygen, nitrogen, and sulfur nucleophiles. researchgate.net

Nitrogen Nucleophiles: Primary and secondary amines can act as nucleophiles, attacking the α-chloro center to yield the corresponding α-aminoacetamides. For instance, reaction with an amine like morpholine (B109124) would be expected to produce 2-(morpholin-4-yl)-N-cyclopentyl-N-methylacetamide. The reaction of N-substituted chloroacetamides with various amines is a common method for the synthesis of more complex amide derivatives. researchgate.net

Oxygen Nucleophiles: Alcohols and phenols, typically in the presence of a base to form the more nucleophilic alkoxide or phenoxide, can displace the chloride to form α-alkoxy or α-aryloxy acetamides. For example, the alkylation of phenols with N-substituted chloroacetamides is a known transformation. researchgate.net

Sulfur Nucleophiles: Thiols are excellent nucleophiles and are expected to react efficiently with this compound to give α-thioacetamides. This reaction is often carried out in the presence of a base to deprotonate the thiol, forming the highly nucleophilic thiolate anion.

The table below summarizes the expected products from the reaction of this compound with representative heteroatom nucleophiles, based on the known reactivity of similar α-chloroacetamides. researchgate.net

| Nucleophile (Example) | Reagent | Expected Product |

| Amine (Morpholine) | Morpholine | 2-(Morpholin-4-yl)-N-cyclopentyl-N-methylacetamide |

| Alcohol (Ethanol) | Sodium Ethoxide | 2-Ethoxy-N-cyclopentyl-N-methylacetamide |

| Thiol (Thiophenol) | Sodium Thiophenoxide | 2-(Phenylthio)-N-cyclopentyl-N-methylacetamide |

For this to occur, the parent molecule must contain a suitable nucleophilic group that is sterically positioned to allow for cyclization. For example, if the cyclopentyl or methyl group on the nitrogen were to be substituted with a group containing a nucleophilic moiety (e.g., a hydroxyl or amino group), intramolecular cyclization could be induced, leading to the formation of lactams or other heterocyclic systems. The chemical reactivity of N-aryl 2-chloroacetamides has been shown to lead to the formation of heterocycles like imidazoles and thiazolidin-4-ones through intramolecular cyclization pathways. researchgate.net

Modern synthetic methods have expanded the utility of α-chloroacetamides beyond classical nucleophilic substitutions. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for forming carbon-carbon bonds at the α-position. Specifically, the α-arylation of amides using aryl halides or their equivalents can be achieved. mit.edu

A method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chloroacetamides with organotrifluoroborate salts has been developed. nih.gov This reaction allows for the formation of α-aryl and α-heteroaryl acetamides under conditions that avoid strong bases and tolerate a wide range of functional groups. nih.gov For this compound, this transformation would involve reacting it with an aryl- or heteroaryltrifluoroborate salt in the presence of a palladium catalyst and a suitable base.

Illustrative Reaction Scheme:

This reaction significantly broadens the synthetic potential of this compound, enabling the direct introduction of aromatic and heterocyclic moieties at the α-carbon.

Reactivity of the Amide Functionality

The amide group in this compound also possesses distinct reactivity, primarily centered on hydrolysis and reactions at the nitrogen atom.

The hydrolysis of the amide bond in N-substituted acetamides, which breaks the amide into a carboxylic acid and an amine, is a well-studied process. The reaction can be catalyzed by acid or base, or it can occur under neutral conditions, particularly in high-temperature water. psu.educapes.gov.br

The hydrolysis of N-methylacetamide (NMA), a close structural analog, has been shown to be first-order in both the amide and water concentration under subcritical and supercritical conditions. capes.gov.br The reaction yields acetic acid and methylamine. capes.gov.br The rate of hydrolysis is highly dependent on pH, with accelerated rates observed at both low and high pH. capes.gov.br In the near-neutral pH range, the rate is less sensitive to pH changes. capes.gov.br

The mechanism of hydrolysis under neutral conditions in high-temperature water is proposed to be an SN2-type reaction where a water molecule acts as the nucleophile, attacking the carbonyl carbon. capes.gov.br The steric bulk of the substituents on both the carbonyl carbon and the nitrogen atom can significantly affect the hydrolysis rate. core.ac.ukacs.org For this compound, the presence of the cyclopentyl and methyl groups on the nitrogen will influence the kinetics of hydrolysis compared to simpler amides.

While the amide nitrogen in this compound is part of a tertiary amide and thus lacks a proton, reactions that modify the substituents on the nitrogen are conceptually possible, though they would require more complex synthetic routes than simple N-alkylation or N-acylation of primary or secondary amides.

Direct N-alkylation or N-acylation at the amide nitrogen of a tertiary amide is not a standard transformation. However, related transformations on precursor molecules are common. For instance, the synthesis of this compound itself likely involves the acylation of N-cyclopentyl-N-methylamine with chloroacetyl chloride.

Should modifications at the nitrogen be desired, a synthetic strategy would typically involve demethylation or decyclopentylation followed by re-alkylation or re-acylation, or starting from a different amine precursor altogether. The direct alkylation of amides is generally challenging, and for tertiary amides, it is not a feasible pathway.

Reduction of the Amide Carbonyl Group

The reduction of the amide carbonyl group in this compound represents a fundamental transformation, converting the amide into the corresponding amine, 2-chloro-N-cyclopentyl-N-methylethanamine. This reaction typically requires powerful reducing agents due to the resonance stability of the amide bond.

Detailed research findings indicate that reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) and its complexes (e.g., BH₃·THF) are effective for this type of transformation. The reaction proceeds via a nucleophilic attack of a hydride ion on the electrophilic amide carbonyl carbon. The resulting tetrahedral intermediate subsequently eliminates the oxygen atom to form an iminium ion, which is further reduced by another equivalent of the hydride reagent to yield the final amine product.

In a related synthetic pathway for the drug lumepirone, a borane reduction was successfully used on a more complex molecule containing a cyclic amide structure, demonstrating the utility of this method for reducing substituted amides. guidechem.com Given the N,N-disubstituted nature of this compound, the reduction is expected to proceed cleanly without complications arising from acidic N-H protons. However, the presence of the α-chloro substituent introduces a potential site for side reactions, such as elimination or substitution, depending on the specific reaction conditions and the reducing agent employed.

Table 1: Plausible Conditions for Amide Reduction

| Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (B95107) (THF), Diethyl ether | Reflux | 2-chloro-N-cyclopentyl-N-methylethanamine |

Transformations Involving the Cyclopentyl Moiety

While the α-chloroacetamide portion of the molecule is the primary site of reactivity, the cyclopentyl group can also participate in specific transformations, particularly those involving the activation of its C-H bonds.

Cyclopentyl Ring Functionalization (e.g., C-H activation studies)

Direct functionalization of the saturated cyclopentyl ring is challenging but can be achieved through modern synthetic methods like directed C-H activation. Palladium-catalyzed reactions have shown significant promise in this area. Research has demonstrated the transannular γ-methylene C-H arylation of cycloalkane carboxylic acids, including five-membered rings. nih.gov In these reactions, a directing group, such as a carboxylic acid, coordinates to the metal catalyst and positions it to selectively activate a specific C-H bond on the ring. nih.gov

For this compound, the amide group itself could potentially serve as a directing group to facilitate C-H functionalization on the cyclopentyl ring. This would enable the introduction of various substituents (e.g., aryl or alkyl groups) at positions dictated by the geometry of the metallacyclic intermediate. Such a strategy offers a powerful tool for modifying the carbocyclic scaffold without requiring pre-functionalized starting materials. nih.gov

Ring-Opening or Expansion Reactions (if applicable)

Ring-opening or expansion reactions are generally associated with highly strained carbocycles, such as cyclopropane (B1198618) and cyclobutane. rsc.orgepfl.chnih.gov The cyclopentyl ring in this compound possesses significantly lower ring strain, making it substantially more stable and resistant to ring-opening or expansion under typical reaction conditions.

For comparison, N-cyclopropylamides can undergo ring-opening rearrangements in the presence of Lewis acids like AlCl₃ or transformations into pyrrolidin-2-ones. rsc.orgnih.gov These reactions are driven by the release of the high ring strain (approximately 27 kcal/mol) of the cyclopropane ring. The cyclopentyl ring, with a much lower ring strain (approximately 6 kcal/mol), does not have a comparable thermodynamic driving force for such transformations. Therefore, ring-opening or expansion reactions are not considered a characteristic feature of the reactivity of the cyclopentyl moiety in this compound.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic applications.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The reactivity of α-chloroacetamides is a subject of extensive study, particularly concerning nucleophilic substitution at the carbon bearing the chlorine atom. Kinetic studies on related chloroacetamide herbicides have shown that the rate and mechanism of hydrolysis are highly dependent on pH and the structure of the substituents on the nitrogen atom. nih.gov Base-catalyzed hydrolysis typically proceeds through an Sₙ2 mechanism, while acid-catalyzed reactions can involve both amide and ether group cleavage where applicable. nih.gov

For this compound, similar kinetic studies could quantify the rate of substitution by various nucleophiles. Spectroscopic methods are invaluable for mechanistic elucidation:

NMR Spectroscopy: Dynamic NMR spectroscopy can be used to investigate rotational energy barriers around the amide C-N bond, providing insight into how the bulky cyclopentyl and methyl groups influence conformation and reactivity. nih.gov ¹H and ¹³C NMR are essential for tracking the progress of reactions and identifying intermediates and final products.

IR Spectroscopy: The stretching frequency of the amide carbonyl group (typically ~1650 cm⁻¹) is a sensitive probe for changes in the electronic environment during a reaction. Monitoring this band can provide real-time information about the conversion of the starting material.

Mass Spectrometry: Used to identify products and potential intermediates, helping to piece together the reaction pathway.

Studies on analogous dichloroacetamides have shown that the transformation pathways (e.g., reductive dechlorination vs. nucleophilic substitution) are influenced by the substituents on the amide nitrogen. nih.gov

Role of Steric and Electronic Effects on Reactivity

The reactivity of this compound is a direct consequence of the steric and electronic properties of its constituent parts.

Electronic Effects:

The chlorine atom is a strong electron-withdrawing group, which polarizes the C-Cl bond and makes the α-carbon electrophilic and susceptible to nucleophilic attack.

The nitrogen atom has a lone pair of electrons that is delocalized into the carbonyl group through resonance, giving the C-N bond partial double-bond character. The electron-donating nature of the alkyl (cyclopentyl and methyl) substituents on the nitrogen increases the electron density on the nitrogen atom, further strengthening this resonance effect compared to N-aryl amides. nih.gov This increased electron density can affect the basicity of the nitrogen and the electrophilicity of the carbonyl carbon.

Steric Effects:

The N-cyclopentyl and N-methyl groups create significant steric hindrance around the amide functionality. This steric bulk can influence the approach of reagents to both the carbonyl carbon and the α-carbon.

In nucleophilic substitution reactions at the α-carbon, the bulky substituents on the nitrogen can hinder the backside attack required for an Sₙ2 mechanism, potentially slowing down the reaction rate compared to less substituted amides.

The steric influence of the N-cyclopentyl group has been noted in other chemical systems, where it can affect enantioselectivity in asymmetric reactions by hindering certain approaches of the reactants. acs.orgacs.org Dynamic NMR studies on similar structures have confirmed that bulky substituents can constrain molecular conformations, which in turn favors specific reaction pathways. nih.gov

Table 2: Summary of Steric and Electronic Influences

| Functional Group | Effect | Influence on Reactivity |

|---|---|---|

| α-Chlorine | Inductive Electron Withdrawal | Activates the α-carbon for nucleophilic substitution. |

| Amide (C=O) | Resonance, Electrophilic Carbon | Site for reduction; reactivity modulated by N-substituents. |

| N-Cyclopentyl group | Steric Bulk, Inductive Donation | Hinders attack at adjacent centers; increases nitrogen electron density. |

Synthesis and Exploration of Derivatives and Analogues of 2 Chloro N Cyclopentyl N Methylacetamide

Modification at the N-Methyl Group

Alterations at the N-methyl position have been a primary focus of derivatization efforts, with researchers introducing a range of alkyl and aryl substituents to probe structure-activity relationships.

Synthesis of N-Ethyl and N-Cyclopropylmethyl Analogues

Introduction of Diverse Alkyl and Aryl Substituents on Nitrogen

The nitrogen atom of the acetamide (B32628) group has been a key site for introducing a wide array of substituents beyond simple alkyl groups. The synthesis of various N-substituted chloroacetamides is well-documented, providing a foundation for creating diverse analogues.

A general and efficient method for the synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides has been developed, proceeding through an intermolecular cyclization followed by ring opening. This method has been shown to be effective for a range of N-aryl acetamides with both electron-donating and electron-withdrawing substituents on the aromatic ring. nih.govchemicalbook.com

Detailed studies on the synthesis of N-(substituted phenyl)-2-chloroacetamides have been conducted. For instance, a series of twelve N-(substituted phenyl)-2-chloroacetamides were synthesized and characterized, providing valuable data on the influence of different phenyl ring substituents. nih.gov The synthesis is typically achieved by reacting the appropriately substituted aniline (B41778) with chloroacetyl chloride. researchgate.netresearchgate.net

Furthermore, research into the synthesis of biologically active 2-chloro-N-alkyl/aryl acetamide derivatives has demonstrated the versatility of the chloroacetylation reaction with various aliphatic and aromatic amines. ijpsr.info This has led to the preparation of compounds such as 2-chloro-N-(2-methoxyphenyl)acetamide and 2-chloro-N-methyl-N-phenylacetamide. ijpsr.inforesearchgate.net The reactivity of the resulting N-substituted chloroacetamides allows for further chemical transformations. researchgate.netresearchgate.net

Alterations of the Cyclopentyl Ring

Modifications to the cyclopentyl ring, either by changing the ring size or by introducing substituents, have been explored to understand the spatial and electronic requirements for activity.

Synthesis of Cyclohexyl and Other Cycloalkyl Analogues

The synthesis of the cyclohexyl analogue, 2-chloro-N-cyclohexylacetamide, has been reported with high yield through the reaction of cyclohexylamine (B46788) with chloroacetyl chloride in acetonitrile (B52724). chemicalbook.com The corresponding N-methylated cyclohexyl analogue, 2-chloro-N-cyclohexyl-N-methylacetamide, is also a known compound. The general synthetic procedure involves the reaction of the appropriate cycloalkylamine with an acyl halide. chemicalbook.com

Substitution on the Cyclopentyl Ring

The introduction of substituents onto the cyclopentyl ring offers another avenue for structural diversification. While specific studies on the direct substitution of the cyclopentyl ring in 2-chloro-N-cyclopentyl-N-methylacetamide are limited, related research provides insights into the feasibility of such modifications. For instance, a patent describes the preparation of N-amino-1,2-cyclopentane dicarboximide from cyclopentane (B165970) phthalic anhydride, demonstrating that functionalization of a cyclopentane ring that is part of a larger amide structure is possible. google.com The synthesis of 2-cyano-N-cyclohexylacetamide has also been reported, indicating that cyano groups can be incorporated into cycloalkyl acetamide structures. researchgate.net

Diversification at the α-Carbon (Chlorine Position)

The chlorine atom at the α-carbon represents a reactive site that can be targeted for nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

The chemical reactivity of N-aryl 2-chloroacetamides is well-established, with the chlorine atom being readily displaced by various nucleophiles, including those containing oxygen, nitrogen, and sulfur. researchgate.netresearchgate.net This reactivity has been exploited to synthesize a diverse array of derivatives. For example, the reaction of 2-chloro-N-arylacetamides with sodium hydrogen selenide (B1212193) can produce diorganyl selenide compounds. ekb.eg

The existence of 2-amino-N-cyclopentyl-N-methylacetamide and its hydrochloride salt in chemical databases points to the successful replacement of the α-chloro group with an amino group. bldpharm.combldpharm.com This transformation opens the door to a variety of further derivatizations. Similarly, the synthesis of N-alkoxy-2-ethoxyarylacetamides from N-alkoxy-N-chloroarylacetamides highlights the potential for introducing alkoxy groups at the α-position. amanote.com

The synthesis of 2-alkoxy-substituted thiophenes and other sulfur-containing heterocycles often involves precursors derived from α-haloacetamides, further illustrating the utility of the α-chloro group as a synthetic handle. organic-chemistry.org

Substitution of Chlorine with Other Halogens or Functional Groups

The chlorine atom in this compound serves as an effective leaving group, facilitating its displacement by a variety of nucleophiles. This fundamental reactivity is the cornerstone for the synthesis of a diverse library of α-substituted acetamide derivatives.

Halogen Exchange Reactions: The conversion of the α-chloroamide to other α-haloamides can be accomplished through Finkelstein-type reactions. For instance, treatment with sodium iodide in a polar aprotic solvent like acetone (B3395972) can yield the corresponding 2-iodo-N-cyclopentyl-N-methylacetamide. The iodo-derivative is often more reactive and can be a valuable intermediate for subsequent substitutions that are sluggish with the chloro-analogue. Similarly, fluoride (B91410) can be introduced using sources like potassium fluoride, often with the aid of a phase-transfer catalyst to enhance solubility and reactivity.

Substitution with Oxygen, Nitrogen, and Sulfur Nucleophiles: A broad spectrum of functional groups can be installed at the α-position.

Oxygen Nucleophiles: Alkoxides and phenoxides react to form α-ether and α-aryloxy acetamides, respectively. For example, reacting this compound with sodium ethoxide in ethanol (B145695) would yield 2-ethoxy-N-cyclopentyl-N-methylacetamide.

Nitrogen Nucleophiles: Primary and secondary amines can displace the chloride to form α-amino acetamides. The reaction with a secondary amine, such as piperidine, would result in the formation of 2-(piperidin-1-yl)-N-cyclopentyl-N-methylacetamide. Azide ions (e.g., from sodium azide) are also effective nucleophiles, producing 2-azido-N-cyclopentyl-N-methylacetamide, a versatile intermediate that can be reduced to the primary amine or used in cycloaddition reactions.

Sulfur Nucleophiles: Thiolates readily displace the chloride to form α-thioether derivatives. For example, sodium thiophenoxide would react to form 2-(phenylthio)-N-cyclopentyl-N-methylacetamide.

The following table summarizes representative substitution reactions.

| Nucleophile | Reagent Example | Product |

| Iodide | Sodium Iodide (NaI) | 2-iodo-N-cyclopentyl-N-methylacetamide |

| Ethoxide | Sodium Ethoxide (NaOEt) | 2-ethoxy-N-cyclopentyl-N-methylacetamide |

| Azide | Sodium Azide (NaN₃) | 2-azido-N-cyclopentyl-N-methylacetamide |

| Piperidine | Piperidine | 2-(piperidin-1-yl)-N-cyclopentyl-N-methylacetamide |

| Thiophenoxide | Sodium Thiophenoxide (NaSPh) | 2-(phenylthio)-N-cyclopentyl-N-methylacetamide |

Stereoselective Synthesis of α-Substituted Acetamides

Introducing chirality at the α-carbon of the acetamide structure opens avenues for creating stereochemically defined molecules. Stereoselective synthesis of α-substituted acetamides can be approached in several ways, typically involving the use of chiral auxiliaries, catalysts, or starting materials.

One established method involves the generation of a chiral enolate from a related amide system. For instance, an N-acyl oxazolidinone, a well-known chiral auxiliary, could be used. While this would require modification of the parent compound's amide structure, the principles can be conceptually applied. A more direct approach for a pre-formed amide like N-cyclopentyl-N-methylacetamide would involve asymmetric catalysis.

Phase-transfer catalysis has been shown to be effective for the asymmetric α-alkylation of prochiral substrates. Using this compound as an electrophile, it could be reacted with a soft nucleophile, such as a malonate ester, in the presence of a chiral phase-transfer catalyst (e.g., a derivative of a Cinchona alkaloid). This process could, in principle, generate an α-substituted product with a significant degree of enantiomeric excess. The success of such a reaction would depend heavily on the precise catalyst structure and reaction conditions to effectively control the stereochemical outcome of the substitution.

Conjugation and Scaffold Diversification

Beyond simple substitution, this compound can be used as a building block for constructing more elaborate molecular architectures. Its bifunctional nature—an electrophilic center and a stable amide group—allows for its integration into larger systems through conjugation and scaffold diversification strategies.

Synthesis of Complex Amide Derivatives for Diverse Chemical Applications

The reactivity of the α-chloro group is a key enabler for building molecular complexity. It can be used in multi-step synthetic sequences to attach the N-cyclopentyl-N-methylacetamido moiety to other chemical scaffolds.

For example, the substitution product 2-azido-N-cyclopentyl-N-methylacetamide is a valuable precursor for "click chemistry." Specifically, it can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne. This reaction is highly efficient and tolerant of a wide range of functional groups, allowing the acetamide fragment to be reliably conjugated to other molecules, such as polymers, biomolecules (in a non-biological context), or other complex organic structures, to create materials with tailored properties.

Another strategy involves using the α-chloroamide in transition metal-catalyzed cross-coupling reactions. While less common than for aryl halides, conditions have been developed for the coupling of α-chloroamides with organometallic reagents. This could potentially enable the formation of a carbon-carbon bond at the α-position, for instance, by coupling with an organoboron reagent (a Suzuki-type coupling) or an organozinc reagent (a Negishi-type coupling), significantly expanding the range of accessible derivatives.

Integration into Larger Molecular Architectures and Hybrid Structures

The N-cyclopentyl-N-methylacetamide unit can be incorporated as a structural element within larger, well-defined molecular architectures like macrocycles or molecular cages. A synthetic strategy could involve a two-step process: first, the chlorine is substituted by a nucleophile that also contains a reactive handle at another position (e.g., 4-aminophenol). This would yield an intermediate like 2-((4-hydroxyphenyl)amino)-N-cyclopentyl-N-methylacetamide. The newly introduced phenolic hydroxyl group could then participate in a subsequent cyclization or polymerization reaction, thereby embedding the entire acetamide fragment into a larger structure.

For instance, a double substitution reaction using a symmetrical dinucleophile could lead to the formation of a macrocycle. Reacting two equivalents of this compound with a diamine or a dithiol under high-dilution conditions could favor intramolecular cyclization, leading to the formation of a cyclic structure containing two acetamide units. Such macrocyclic hosts are of interest in supramolecular chemistry for their potential recognition and binding properties.

Methodological Approaches for Structure-Reactivity/Property Relationship Studies (excluding biological activity)

Understanding the relationship between the molecular structure of this compound derivatives and their chemical reactivity or physical properties is crucial for rational design. This is achieved through a combination of experimental and computational methods.

Experimental Approaches:

Kinetics Studies: The reactivity of different derivatives can be quantified by measuring reaction rates. For example, the rate of nucleophilic substitution of various 2-halo-N-cyclopentyl-N-methylacetamides (where halo = F, Cl, Br, I) with a common nucleophile can be determined using techniques like UV-Vis spectroscopy or NMR spectroscopy to follow the disappearance of the starting material or the appearance of the product over time. This data provides direct insight into the influence of the leaving group on reactivity.

Physicochemical Property Measurement: Key physical properties of synthesized analogues are measured to build a structure-property relationship database. These properties include melting point, boiling point, solubility in various solvents, and chromatographic retention times (e.g., HPLC retention time, tR). The octanol-water partition coefficient (log P) is another critical parameter, often determined experimentally or estimated via calculation, which describes the lipophilicity of a molecule.

Computational Approaches:

Quantum Chemical Calculations: Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure of these molecules. Calculations can determine properties such as the partial atomic charges (e.g., the charge on the α-carbon), the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the bond dissociation energy of the carbon-chlorine bond. These calculated parameters can be correlated with experimentally observed reactivity. For example, a more positive partial charge on the α-carbon and a lower LUMO energy would be expected to correlate with faster rates of nucleophilic attack.

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of the N-cyclopentyl and amide groups. The rotational barrier around the amide C-N bond can be calculated, providing insight into the molecule's rigidity and the relative populations of different conformers in solution. This is important as the molecule's shape can influence its reactivity and physical properties.

The following table presents a hypothetical dataset from a structure-property relationship study on a series of α-substituted analogues.

| α-Substituent (X) in 2-X-N-cyclopentyl-N-methylacetamide | Calculated LUMO Energy (eV) | Calculated C-X Bond Length (Å) | Experimental HPLC tR (min) |

| -F | +1.2 | 1.41 | 5.2 |

| -Cl | +0.5 | 1.80 | 6.8 |

| -Br | +0.3 | 1.97 | 7.3 |

| -OCH₃ | +1.5 | 1.42 | 5.9 |

| -CN | -0.4 | 1.47 | 5.5 |

Computational and Theoretical Studies on 2 Chloro N Cyclopentyl N Methylacetamide and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. For 2-chloro-N-cyclopentyl-N-methylacetamide and its analogues, these calculations offer a detailed picture of their electronic structure and potential chemical behavior.

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of a molecule dictates its fundamental chemical and physical properties. In the case of this compound, the distribution of electron density is significantly influenced by the presence of the electronegative chlorine and oxygen atoms, as well as the nitrogen atom. This leads to a polarized molecule with distinct partial charges on its atoms.

Theoretical calculations, such as Natural Bond Orbital (NBO) analysis, can provide a quantitative measure of these charges and the nature of the chemical bonds. For analogous chloroacetamide compounds, studies have shown that the carbon atom attached to the chlorine (the α-carbon) bears a partial positive charge, making it susceptible to nucleophilic attack. The carbonyl carbon also carries a significant partial positive charge, while the oxygen and chlorine atoms are electron-rich. researchgate.net

Table 1: Representative Calculated Mulliken Atomic Charges for Analogous Chloroacetamide Structures

| Atom | Representative Mulliken Charge (a.u.) |

| Carbonyl Carbon (C=O) | +0.5 to +0.7 |

| Carbonyl Oxygen (C=O) | -0.5 to -0.6 |

| α-Carbon (C-Cl) | +0.1 to +0.2 |

| Chlorine (Cl) | -0.1 to -0.2 |

| Amide Nitrogen (N) | -0.4 to -0.5 |

Note: These values are representative and derived from computational studies on analogous chloroacetamide structures. The exact values for this compound would require specific calculations.

Reactivity Prediction through Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and localization of these orbitals can indicate how a molecule will interact with other chemical species.

For chloroacetamides, the LUMO is typically localized on the σ* antibonding orbital of the C-Cl bond. researchgate.net This indicates that the molecule is susceptible to nucleophilic attack at the α-carbon, leading to the displacement of the chloride ion. The HOMO, on the other hand, is often associated with the lone pairs of the oxygen and nitrogen atoms. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Representative HOMO-LUMO Energies and Gap for Analogous Chloroacetamide Structures

| Molecular Orbital | Representative Energy (eV) |

| HOMO | -9.0 to -10.0 |

| LUMO | +1.0 to +2.0 |

| HOMO-LUMO Gap | 10.0 to 12.0 |

Note: These values are representative and derived from computational studies on analogous chloroacetamide structures. The exact values for this compound would require specific calculations.

Transition State Analysis for Key Reaction Mechanisms

A key reaction for this compound is nucleophilic substitution at the α-carbon, a classic S\textsubscript{N}2 reaction. Computational studies can model the entire reaction pathway, including the structure and energy of the transition state. u-szeged.hugithub.io

For the S\textsubscript{N}2 reaction of chloroacetamides with a nucleophile, the transition state is characterized by a pentacoordinate carbon atom, where the nucleophile is forming a new bond and the C-Cl bond is breaking simultaneously. The energy barrier for this reaction, known as the activation energy, can be calculated, providing a quantitative measure of the reaction rate. u-szeged.hu Studies on related systems have shown that the nature of the substituents on the amide nitrogen can influence the stability of the transition state and thus the reaction kinetics. researchgate.netduke.edu The steric hindrance caused by the cyclopentyl and methyl groups is a significant factor in determining the accessibility of the electrophilic carbon to the incoming nucleophile.

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and flexibility of a molecule are crucial for its interactions with its environment. Conformational analysis and molecular dynamics simulations provide a dynamic picture of the molecule's behavior.

Preferred Conformations and Energy Landscapes

Due to the presence of several rotatable bonds, this compound can exist in multiple conformations. The rotation around the C-N amide bond is generally restricted, leading to cis and trans isomers with respect to the carbonyl group. For most secondary amides, the trans conformation is significantly more stable. However, studies on N-cyclopropyl amides have revealed an unusual preference for the cis rotamer, which could be relevant for the cyclopentyl analogue. nih.gov

Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Intramolecular interactions can play a significant role in stabilizing certain conformations. In this compound, several types of such interactions are theoretically possible.

Intramolecular Hydrogen Bonding: Although the molecule lacks a classic hydrogen bond donor like an N-H or O-H group directly attached to the main chain (as the nitrogen is tertiary), weak C-H···O or C-H···Cl hydrogen bonds might occur. ic.ac.uk The likelihood of these interactions depends on the spatial proximity of the hydrogen atoms on the cyclopentyl or methyl groups to the carbonyl oxygen or the chlorine atom in specific conformations. nih.gov

Halogen Bonding: The chlorine atom in this compound can act as a halogen bond donor. capes.gov.br A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species and interacts with a Lewis base. In this molecule, an intramolecular halogen bond could potentially form between the chlorine atom and the carbonyl oxygen. The existence and strength of such an interaction would depend on the conformational arrangement of the molecule. nih.gov

Molecular dynamics simulations are particularly useful for studying these transient and dynamic intramolecular interactions, providing information on their frequency and duration. researchgate.netnih.gov

In Silico Design of Novel Derivatives

The in silico design of novel derivatives of this compound is a computational approach that allows for the rational design of new molecules with potentially improved properties. This process relies on computational models to predict the characteristics and behavior of hypothetical compounds before their actual synthesis, saving significant time and resources. The primary goal is to explore the vast chemical space around a lead compound, such as this compound, to identify derivatives with enhanced efficacy, better selectivity, or more favorable pharmacokinetic profiles.

Computational and theoretical studies play a pivotal role in this process, employing a range of techniques from molecular modeling to quantitative structure-activity relationship (QSAR) analysis. nih.govresearchgate.net These methods allow researchers to understand how structural modifications to the parent molecule might influence its biological activity. For instance, QSAR studies on analogous N-(substituted phenyl)-2-chloroacetamides have demonstrated that variations in substituents on the phenyl ring can significantly alter their biological effects. nih.govresearchgate.net This principle can be extended to the cyclopentyl and methyl groups of this compound to design novel derivatives.

The design process often begins with the generation of a virtual library of derivatives. This can be achieved by systematically modifying the core structure of this compound. For example, the cyclopentyl ring could be substituted with other cyclic or acyclic alkyl groups, the methyl group could be replaced with other small alkyl or functionalized moieties, and the chlorine atom could be substituted with other halogens or bioisosteric groups.

Virtual Screening for Synthetic Accessibility

Once a virtual library of potential derivatives has been generated, the next crucial step is to assess their synthetic accessibility. It is computationally inexpensive to design millions of virtual compounds, but if they cannot be synthesized in a laboratory, they are of little practical value. Virtual screening for synthetic accessibility aims to filter out molecules that are likely to be difficult or impossible to synthesize, focusing resources on the most promising and viable candidates.

This screening process often involves the use of specialized software and algorithms that analyze the chemical structure of each virtual derivative and assign a "synthetic accessibility score". This score is typically based on a combination of factors, including the complexity of the molecular structure, the presence of strained ring systems or unstable functional groups, and the availability of starting materials. Computational tools can also analyze whether the required bond formations are based on known and reliable chemical reactions. researchgate.net

For instance, a derivative of this compound with a highly complex, polycyclic substituent might be flagged as synthetically challenging. Conversely, derivatives that can be prepared through well-established amide bond formation and nucleophilic substitution reactions would be considered more accessible.

To illustrate this, a hypothetical virtual screening of derivatives could yield the data presented in the interactive table below.

| Derivative ID | Proposed Structure | Synthetic Accessibility Score (1-10, 10=easiest) | Key Fragments | Predicted Synthetic Route |

|---|---|---|---|---|

| D-001 | 2-fluoro-N-cyclopentyl-N-methylacetamide | 8 | Cyclopentyl-methylamine, Fluoroacetyl chloride | Amide coupling |

| D-002 | 2-chloro-N-cyclohexyl-N-methylacetamide | 9 | Cyclohexyl-methylamine, Chloroacetyl chloride | Amide coupling |

| D-003 | 2-chloro-N-cyclopentyl-N-ethylacetamide | 9 | Cyclopentyl-ethylamine, Chloroacetyl chloride | Amide coupling |

| D-004 | 2-chloro-N-(1-methylcyclopentyl)-N-methylacetamide | 6 | 1-methylcyclopentyl-methylamine, Chloroacetyl chloride | Amide coupling (potential steric hindrance) |

| D-005 | 3-(2-chloro-N-methylacetamido)cyclopentanecarboxylic acid | 5 | 3-aminocyclopentanecarboxylic acid, Chloroacetyl chloride, Methyl iodide | Multi-step synthesis |

Prediction of Synthetic Pathways and Reaction Outcomes

Beyond simply scoring synthetic accessibility, computational methods can also be employed to predict entire synthetic pathways for the most promising derivatives. Retrosynthesis software, powered by machine learning algorithms trained on vast databases of chemical reactions, can propose step-by-step routes to a target molecule from commercially available starting materials. researchgate.net

These tools deconstruct the target molecule into simpler precursors, identifying key bond disconnections that correspond to known chemical reactions. For each proposed reaction step, the software can provide information on suitable reagents, reaction conditions, and potential byproducts. This allows chemists to evaluate the feasibility and efficiency of different synthetic strategies before entering the lab.

For example, for a promising derivative of this compound, a retrosynthesis program might suggest a pathway starting from cyclopentanone (B42830). This could involve reductive amination to form N-methylcyclopentylamine, followed by acylation with chloroacetyl chloride to yield the final product. The program could also predict the likely yield and purity of each step, based on historical data for similar reactions.

Furthermore, quantum chemistry calculations can be used to model the reaction mechanisms and predict the outcomes of key synthetic steps. osti.gov By calculating the activation energies for different possible reaction pathways, researchers can identify the most likely products and anticipate potential side reactions. This level of detail is particularly useful for optimizing reaction conditions to maximize the yield of the desired product.

The following interactive table provides a hypothetical example of predicted synthetic pathways for a selected derivative.

| Derivative ID | Target Molecule | Proposed Pathway | Key Intermediates | Predicted Overall Yield | Confidence Level |

|---|---|---|---|---|---|

| D-002 | 2-chloro-N-cyclohexyl-N-methylacetamide | 1. Reductive amination of cyclohexanone (B45756) with methylamine. 2. Acylation of N-methylcyclohexylamine with chloroacetyl chloride. | N-methylcyclohexylamine | 75% | High |

| D-003 | 2-chloro-N-cyclopentyl-N-ethylacetamide | 1. Reductive amination of cyclopentanone with ethylamine. 2. Acylation of N-ethylcyclopentylamine with chloroacetyl chloride. | N-ethylcyclopentylamine | 78% | High |

| D-005 | 3-(2-chloro-N-methylacetamido)cyclopentanecarboxylic acid | 1. Protection of carboxylic acid in 3-aminocyclopentanecarboxylic acid. 2. Reductive methylation of the amine. 3. Acylation with chloroacetyl chloride. 4. Deprotection. | Protected 3-(methylamino)cyclopentanecarboxylic acid | 35% | Medium |

Applications in Organic Synthesis and Chemical Sciences

Role as a Versatile Synthetic Building Block

The utility of 2-chloroacetamides as versatile synthetic building blocks stems from the electrophilic nature of the carbon atom bearing the chlorine, which is activated by the adjacent carbonyl group. This makes it susceptible to nucleophilic substitution, a fundamental reaction in the construction of more complex molecular architectures.

The synthesis of 2-chloro-N-cyclopentyl-N-methylacetamide would most likely be achieved through the acylation of N-cyclopentyl-N-methylamine with chloroacetyl chloride. nih.gov This precursor amine, N-cyclopentyl-N-methylamine, is a known compound that can be synthesized through various established methods, including the reductive amination of cyclopentanone (B42830) with methylamine. chemsynthesis.comscbt.comnih.gov

The resulting this compound can then serve as a key intermediate in the synthesis of a variety of more complex molecules. The chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alcohols, to introduce new functional groups and build larger molecular scaffolds. researchgate.netijpsr.info For instance, reaction with primary or secondary amines can lead to the formation of N-substituted glycinamides, which are prevalent motifs in medicinal chemistry. Similarly, reaction with thiols can yield thioether derivatives, while alkoxides or phenoxides can produce the corresponding ether-linked compounds.

This reactivity makes this compound a valuable precursor for creating libraries of compounds for drug discovery and other biological applications. The specific cyclopentyl and methyl groups on the nitrogen atom can influence the pharmacokinetic and pharmacodynamic properties of the final products.

A general scheme for the synthesis and subsequent reaction of this compound is presented below:

Table 1: Synthesis and Reactivity of this compound This table is interactive. Click on the headers to sort the data.

| Step | Reactants | Product | Reaction Type | Potential Applications of Product |

|---|---|---|---|---|

| Synthesis | N-cyclopentyl-N-methylamine, Chloroacetyl chloride | This compound | Acylation | Intermediate for further synthesis |

| Reaction 1 | This compound, Primary/Secondary Amine | N-cyclopentyl-N-methyl-N'-(substituted)glycinamide | Nucleophilic Substitution | Pharmaceutical intermediates |

| Reaction 2 | This compound, Thiol | S-(substituted)-2-(N-cyclopentyl-N-methylamino)-2-oxoethanethiol | Nucleophilic Substitution | Agrochemicals, Material science |

| Reaction 3 | this compound, Alcohol/Phenol | 2-(substituted-oxy)-N-cyclopentyl-N-methylacetamide | Nucleophilic Substitution | Fine chemicals, Solvents |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. nih.gov While direct examples involving this compound are not prominent in the literature, the chloroacetamide functionality is known to participate in such reactions. For example, isocyanide-based MCRs, such as the Ugi and Passerini reactions, often utilize components that could be derived from or react with chloroacetamides. organic-chemistry.org

The reactive nature of the C-Cl bond in this compound allows it to act as an electrophilic component in the design of novel MCRs. By reacting with a suitable nucleophile in the presence of other reactive species, it could be incorporated into complex molecular scaffolds in a single step.

Scaffold for the Development of Advanced Materials Precursors

The properties of this compound also make it a candidate for the development of precursors for advanced materials.

The chloroacetamide group can be used to functionalize polymers. For instance, polymers with pendant nucleophilic groups (e.g., hydroxyl or amine groups) could be modified by reaction with this compound. This would introduce the N-cyclopentyl-N-methylacetamido moiety as a side chain, potentially altering the physical and chemical properties of the polymer, such as its solubility, thermal stability, and interaction with other materials.

Furthermore, derivatives of this compound could themselves be designed as monomers for polymerization. For example, if a polymerizable group, such as a vinyl or acrylic moiety, were incorporated into the molecule, it could undergo polymerization to form novel polymers with the N-cyclopentyl-N-methylacetamido group as a repeating unit.

The reactivity of the chloroacetamide group makes it suitable for use in the synthesis of surface modification agents. Surfaces containing nucleophilic functional groups, such as silica (B1680970) gels or metal oxides functionalized with amines or thiols, can be covalently modified by treatment with this compound. This would attach the N-cyclopentyl-N-methylacetamido group to the surface, thereby altering its surface properties, such as hydrophobicity, and introducing specific interaction sites. Such modified surfaces could find applications in chromatography, sensing, and catalysis.

Enabling Reagent in Specialized Synthetic Protocols

The unique combination of a reactive chloroacetyl group and sterically defined N-substituents in this compound makes it a potentially valuable reagent in specialized synthetic protocols. The cyclopentyl group provides a degree of rigidity and lipophilicity, while the methyl group offers a smaller steric profile compared to larger alkyl groups. This balance can influence the regioselectivity and stereoselectivity of reactions in which it participates.

For example, in the synthesis of certain heterocyclic compounds, the specific nature of the N-substituents on a chloroacetamide can direct the cyclization pathway. researchgate.net While specific research on this compound in this context is needed, the extensive literature on the synthesis of heterocycles from other N-substituted chloroacetamides suggests a rich area for future investigation. researchgate.net

Environmental Fate and Degradation Studies of Chloroacetamide Compounds Excluding Ecotoxicity

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes. For chloroacetamide herbicides, key abiotic pathways include hydrolysis, photolysis, and other chemical reactions in soil and water.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis is influenced by pH, temperature, and the specific chemical structure of the compound. For chloroacetamide herbicides, hydrolysis can lead to the substitution of the chlorine atom with a hydroxyl group.

Data Table: Hydrolysis of Chloroacetamide Herbicides (General Information)

| pH Condition | General Effect on Chloroacetamide Hydrolysis | Potential Products (General) |

| Acidic | Generally slow | Hydroxylated derivatives |

| Neutral | Typically the slowest rate of hydrolysis | Hydroxylated derivatives |

| Alkaline | Rate increases with increasing pH | Hydroxylated derivatives, potential for amide cleavage |

Note: This table represents general trends for the chloroacetamide class. No specific data for 2-chloro-N-cyclopentyl-N-methylacetamide is available.

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. This process can be a significant degradation pathway for herbicides present on soil surfaces or in clear surface waters. The mechanisms can involve direct absorption of light by the herbicide molecule or indirect photolysis mediated by other light-absorbing substances in the environment.

Beyond hydrolysis and photolysis, other chemical reactions can occur in complex environmental matrices like soil and water. These can include reactions with naturally occurring nucleophiles or redox reactions mediated by minerals. The presence of organic matter and various inorganic constituents in soil and water can significantly influence the type and rate of these degradation reactions.

Biotic Degradation Processes

Biotic degradation, or biodegradation, is the breakdown of organic compounds by microorganisms such as bacteria and fungi. This is often a primary mechanism for the dissipation of herbicides in the environment.

Microorganisms can utilize herbicides as a source of carbon and/or nitrogen for their growth, or they can metabolize them through co-metabolism. The rate and extent of microbial degradation depend on factors like the microbial population present, soil type, moisture, temperature, and the chemical structure of the herbicide. For many chloroacetamides, microbial degradation is a key factor in their environmental persistence. nih.gov

Identifying the products of biodegradation is crucial for understanding the complete environmental fate of a compound. Common initial biodegradation steps for chloroacetamide herbicides include dehalogenation (removal of the chlorine atom) and N-dealkylation (removal of the alkyl groups attached to the nitrogen atom). nih.gov These initial transformations can lead to a variety of intermediate metabolites, which may themselves be further degraded.

Data Table: Common Biodegradation Reactions for Chloroacetamide Herbicides

| Reaction Type | Description |

| Dehalogenation | Removal of the chlorine atom, often an initial step in detoxification. |

| N-Dealkylation | Removal of one or both alkyl groups from the nitrogen atom. |

| Amide Hydrolysis | Cleavage of the amide bond. |

| Hydroxylation | Addition of a hydroxyl (-OH) group. |

Note: This table illustrates common pathways for the chloroacetamide class. Specific biodegradation products and pathways for this compound have not been documented in the available literature.

Role of Specific Enzymes in Compound Transformation

Glutathione (B108866) S-transferases play a crucial role in the initial step of detoxification for many chloroacetamide herbicides. nih.gov These enzymes catalyze the conjugation of the herbicide molecule with glutathione, a tripeptide antioxidant. nih.gov This reaction involves the nucleophilic substitution of the chlorine atom with the sulfhydryl group of glutathione, leading to the formation of a glutathione conjugate. nih.gov This initial step is critical as it increases the water solubility of the compound and renders it more susceptible to further degradation. Subsequent enzymatic actions by peptidases cleave the glutamate (B1630785) and glycine (B1666218) residues from the glutathione conjugate, ultimately leading to the formation of a cysteine conjugate. nih.gov

Hydrolases are another important group of enzymes involved in the transformation of chloroacetamide compounds. These enzymes catalyze the hydrolysis of the amide bond in the chloroacetamide molecule, leading to the formation of an acidic metabolite and an amine. researchgate.netresearchgate.net The rate and extent of hydrolysis can be influenced by the specific structure of the chloroacetamide and the environmental conditions, such as pH. researchgate.netacs.org

Cytochrome P450 monooxygenases are also implicated in the metabolism of chloroacetamide herbicides. researchgate.net These enzymes are involved in oxidative degradation pathways, which can include N-dealkylation and C-dealkylation reactions. researchgate.netnih.gov For instance, in the degradation of some chloroacetamides, cytochrome P450 enzymes can remove alkyl groups from the nitrogen atom of the amide, a process that can alter the compound's properties and subsequent degradation pathway. nih.gov

The table below summarizes the key enzymes involved in the transformation of chloroacetamide compounds, based on studies of related herbicides.

| Enzyme Class | Role in Transformation | Example Reaction |

| Glutathione S-transferases (GSTs) | Catalyze the conjugation of the chloroacetamide with glutathione, initiating detoxification. | Substitution of the chlorine atom with glutathione. |

| Hydrolases (e.g., amidases) | Catalyze the cleavage of the amide bond. | Amide bond hydrolysis to form a carboxylic acid and an amine. |

| Cytochrome P450 Monooxygenases | Mediate oxidative degradation, including N-dealkylation and C-dealkylation. | Removal of alkyl groups from the nitrogen atom. |

Environmental Persistence and Mobility Studies (focused on chemical transformation, not accumulation or impact)

The environmental persistence and mobility of this compound, like other chloroacetamide herbicides, are governed by its susceptibility to chemical and biological transformation processes. The inherent chemical structure dictates its reactivity and, consequently, how long it persists in various environmental compartments.

Transformation Kinetics in Diverse Environmental Compartments

The transformation kinetics of chloroacetamide compounds vary significantly across different environmental settings such as soil and water. The rate of degradation is influenced by a combination of factors including microbial activity, soil composition, temperature, and pH.

In soil, microbial degradation is a primary pathway for the dissipation of chloroacetamide herbicides. researchgate.net The kinetics of this degradation often follow first-order models, where the rate of transformation is proportional to the concentration of the compound. The half-life of chloroacetamides in soil can range from days to several months, depending on the specific compound and environmental conditions. For instance, the presence of a robust and adapted microbial community can significantly accelerate the degradation process.

In aqueous environments, both biotic and abiotic processes contribute to the transformation of chloroacetamides. Hydrolysis can be a significant abiotic degradation pathway, particularly under alkaline or acidic conditions. researchgate.netacs.org The rate of hydrolysis is pH-dependent, with studies on related compounds showing faster degradation at higher and lower pH values compared to neutral pH. acs.org Photodegradation, or the breakdown of the compound by sunlight, can also occur in surface waters, although its significance depends on the compound's light-absorbing properties and the intensity of solar radiation.

Modeling of Environmental Breakdown

Modeling is a valuable tool for predicting the environmental fate and breakdown of chloroacetamide compounds. These models integrate various chemical and environmental parameters to estimate the persistence and mobility of these substances.

Environmental fate models often incorporate key parameters such as the compound's octanol-water partition coefficient (Kow), which indicates its tendency to partition between organic matter and water, and its soil organic carbon-water (B12546825) partitioning coefficient (Koc), which describes its sorption to soil. The rates of key transformation processes, such as biodegradation, hydrolysis, and photolysis, are also critical inputs.

For chloroacetamide herbicides, models can be used to predict their leaching potential into groundwater and their persistence in different soil types. For example, a compound with a high Koc value will be more strongly adsorbed to soil particles and thus less mobile, while a compound that is readily biodegradable will have a shorter predicted half-life in the soil environment. While specific models for this compound are not documented, the general principles and models applied to the chloroacetamide class provide a framework for estimating its environmental behavior. These models are essential for environmental risk assessment and for developing strategies to mitigate potential environmental contamination.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloro-N-cyclopentyl-N-methylacetamide?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A standard approach involves reacting chloroacetyl chloride with cyclopentylmethylamine in the presence of a base (e.g., sodium hydroxide) under controlled temperatures (0–5°C) to mitigate exothermic side reactions. Purification is achieved through recrystallization using ethanol or column chromatography .

- Key Considerations : Maintain anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. Monitor reaction progress via TLC or NMR to detect intermediates/by-products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Techniques :

- NMR : ¹H and ¹³C NMR identify the cyclopentyl, methyl, and acetamide groups. The chloro group’s electron-withdrawing effect shifts adjacent proton signals downfield .

- IR : Strong absorption bands for C=O (1650–1700 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm the amide moiety .

- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding patterns in the solid state .

Q. How is the compound purified post-synthesis, and what are common contaminants?

- Purification : Recrystallization from ethanol or ethyl acetate removes unreacted amines or chloroacetyl chloride. Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product from by-products like dimerized species or hydrolysis products (e.g., chloroacetic acid) .

- Contaminants : Residual solvents (e.g., DCM) or unreacted starting materials. GC-MS or elemental analysis validates purity.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloro group in nucleophilic substitution reactions?

- Mechanism : The electron-withdrawing acetamide group polarizes the C-Cl bond, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the cyclopentyl and methyl groups may slow kinetics, requiring elevated temperatures (50–80°C) or catalytic Lewis acids (e.g., ZnCl₂) .

- Case Study : Substitution with piperidine yields N-cyclopentyl-N-methyl-2-piperidin-1-ylacetamide, confirmed by ¹H NMR .

Q. How do hydrogen-bonding interactions in the crystal structure influence physicochemical properties?

- Structural Analysis : X-ray studies of analogous chloroacetamides (e.g., 2-chloro-N-phenylacetamide) reveal antiparallel alignment of N-H and C=O groups, forming infinite chains via N-H···O hydrogen bonds. This stabilizes the crystal lattice and increases melting points .

- Implications : Solubility in polar solvents (e.g., DMSO) is reduced due to strong intermolecular interactions .

Q. What strategies minimize by-product formation during large-scale synthesis?

- Optimization :

- Temperature Control : Slow addition of reagents at 0–5°C prevents exothermic side reactions (e.g., decomposition of chloroacetyl chloride) .

- Catalysis : Use of phase-transfer catalysts (e.g., TBAB) enhances reaction efficiency in biphasic systems .

- Workflow : Continuous flow reactors improve mixing and heat dissipation, reducing dimerization by-products .

Q. How can computational methods predict the compound’s reactivity in novel reactions?

- Tools : DFT calculations (e.g., B3LYP/6-31G*) model transition states for substitution reactions. Molecular docking studies explore interactions with biological targets (e.g., enzymes) .

- Validation : Correlate computed activation energies with experimental kinetic data to refine predictive models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |